molecular formula C28H18N2O5 B2851814 3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid CAS No. 733788-39-1

3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid

Cat. No. B2851814
CAS RN: 733788-39-1
M. Wt: 462.461
InChI Key: HJVMHMIZPKKCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C28H18N2O5 and its molecular weight is 462.461. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid, due to its complex structure, is involved in various synthetic and chemical research applications. A related compound, 3-Cyano-1-naphthalenecarboxylic acid, serves as an intermediate for the manufacture of tachykinin receptor antagonists. Innovations in synthetic routes for such compounds are crucial for improving efficiency and safety in pharmaceutical manufacturing, as demonstrated by the development of a new route avoiding stoichiometric use of hazardous materials and offering better yield and process advantages (Ashworth et al., 2003).

Advanced Organic Synthesis Techniques

Research in organic synthesis techniques, such as the palladium-catalyzed annulation of alkynes, showcases the potential for creating diverse naphthalene derivatives, including 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These methodologies highlight the flexibility and utility of naphthalene-based compounds in organic chemistry and drug discovery (Tian et al., 2003).

Fluorescence and Biological Assays

The derivatization of amino acids with naphthalene-based compounds for fluorescence studies underlines another significant area of research. These derivatives exhibit strong fluorescence and are useful in biological assays, demonstrating the intersection of organic chemistry and biochemistry in developing novel diagnostic and analytical tools (Frade et al., 2007).

Benzannulation and Polysubstituted Naphthalene Derivatives

The synthesis of functionalized naphthalene derivatives via benzannulation strategies, mediated by iodosylbenzene and BF3·Et2O, exemplifies the ongoing innovations in creating complex aromatic systems. These advancements contribute to the diversification of chemical libraries for pharmaceutical research and development (Gao et al., 2013).

properties

IUPAC Name

3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O5/c29-17-21(26(31)30-22-11-5-10-20(16-22)27(32)33)15-19-8-2-4-14-25(19)35-28(34)24-13-6-9-18-7-1-3-12-23(18)24/h1-16H,(H,30,31)(H,32,33)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVMHMIZPKKCTK-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=C(C#N)C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3/C=C(\C#N)/C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid

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